![molecular formula C8H7BrClNO B1377856 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 105679-33-2](/img/structure/B1377856.png)
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
“7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound . It is used in many areas of medicine and in industries as dyes and as antioxidants of rubber and natural elastomers .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was successfully applied for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Molecular Structure Analysis
The molecular structure of “7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine” can be represented by the InChI code:1S/C8H8BrNO/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10H,3-4H2
. Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) was used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives by a one-pot multi-component reaction (MCR) in water .Scientific Research Applications
Synthesis of Heterocyclic Compounds
This compound serves as a catalyst in the synthesis of various heterocyclic compounds. It has been used to catalyze the one-pot synthesis of 4H-pyran , pyranopyrazole , and pyrazolo[1,2-b]phthalazine derivatives in aqueous media . This method is valued for its mild reaction conditions, high yields, and compliance with green chemistry protocols.
Pharmaceutical Research
In pharmaceutical research, derivatives of 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine have been explored for their potential as antimicrobial , antiviral , antihypertensive , antidiabetic , and anticancer agents . The presence of halogen groups at specific positions on the ring structure is crucial for the biological activity of these compounds.
Catalysis in Organic Synthesis
The compound has been utilized as an efficient and homogeneous catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives. This is achieved through the condensation reaction of dimedone and various arylaldehydes . The use of this catalyst promotes cleaner reaction profiles and shorter reaction times.
Material Science
In the field of material science, 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine is used in the production of dyes and as antioxidants for rubber and natural elastomers . Its derivatives enhance the durability and longevity of materials by protecting them from oxidative damage.
properties
IUPAC Name |
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUAOJVZMYGURE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
105679-33-2 | |
Record name | 7-bromo-6-chloro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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